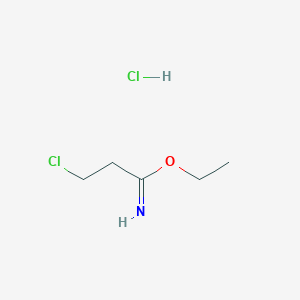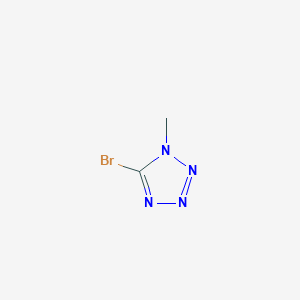
Ethyl 3-chloropropanimidoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloropropanimidoate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various ethyl esters and related compounds, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, ethyl esters are often used as intermediates in the synthesis of pharmacologically valuable products, as seen in the synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, which is a precursor to L-carnitine .
Synthesis Analysis
The synthesis of related compounds often involves stereoselective methods or reactions with different nucleophiles. For example, ethyl (R)-4-chloro-3-hydroxybutyrate is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex, with high enantioselectivity achieved in a microfluidic chip reactor . Similarly, ethyl α-chlorocyclopropaneformates undergo a [3 + 2] annulation reaction with 1,3-dicarbonyl compounds to yield multi-substituted fulvenes . These methods highlight the versatility and efficiency of synthesizing ethyl ester derivatives with specific functional groups.
Molecular Structure Analysis
The molecular structure of ethyl esters and related compounds is often confirmed using various spectroscopic techniques. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate's structure was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Computational methods such as density functional theory (DFT) are also employed to determine structural parameters and study intramolecular charge transfer interactions . The molecular structure of ethyl chloride, a simpler molecule, has been determined using electron-diffraction data and spectroscopic moments of inertia .
Chemical Reactions Analysis
Ethyl esters participate in various chemical reactions, including Michael addition-induced cyclization reactions, as seen with ethyl-2-(2-chloroethyl)acrylate . The reactivity of these compounds can be influenced by the presence of different substituents and functional groups, which can lead to the formation of novel structures with potential applications in medicinal chemistry and other fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters and related compounds are influenced by their molecular structure. For example, the presence of chloro and fluoro groups can affect the reactivity and stability of these compounds . The solvent system and reaction conditions, such as temperature and catalysts, play a crucial role in determining the properties and outcomes of the reactions . The enantioselectivity and activation energies associated with the synthesis of ethyl esters are critical parameters that are carefully optimized to achieve the desired products .
Applications De Recherche Scientifique
Geroprotector and Aging
- Aging Patterns and Lifespan Extension: Ethyl 3-chloropropanimidoate hydrochloride has been studied for its potential as a geroprotector. It was found to increase the lifespan of certain mouse models by prolonging the 'latent' survival time and decreasing mortality rates in older mice (Emanuel & Obukhova, 1978).
Pharmacological Research
- Nonpeptidic Agonist of Urotensin-II Receptor: The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, which makes it a potential drug lead for pharmacological research (Croston et al., 2002).
Chemistry and Synthesis
- Synthesis of Schiff and Mannich Bases: The compound has been used in the synthesis of Schiff and Mannich bases from isatin derivatives, demonstrating its role in the development of new chemical entities (Bekircan & Bektaş, 2008).
- Modification of (Bacterio)chlorophyll Derivatives: The compound has been used to modify (bacterio)chlorophyll derivatives, leading to the synthesis of 3-ethylated, methylated, and unsubstituted (nickel) pyropheophorbides (Tamiaki et al., 2012).
Optical Properties and Polymorphism
- Study of Polymorphism: Ethyl 3-chloropropanimidoate hydrochloride has been characterized in terms of its polymorphic forms, highlighting challenges in analytical and physical characterization techniques (Vogt et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-chloropropanimidate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c1-2-8-5(7)3-4-6;/h7H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINVLPNTQCTHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500337 |
Source


|
| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloropropanimidoate hydrochloride | |
CAS RN |
21367-89-5 |
Source


|
| Record name | 21367-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)











